molecular formula C25H40N7O18P3S B108362 acetoacetyl-CoA CAS No. 1420-36-6

acetoacetyl-CoA

Cat. No.: B108362
CAS No.: 1420-36-6
M. Wt: 851.6 g/mol
InChI Key: OJFDKHTZOUZBOS-CITAKDKDSA-N
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Description

Acetoacetyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of acetoacetic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a butyryl-CoA and an acetoacetic acid. It is a conjugate acid of an this compound(4-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Bos taurus with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

Terpenoid Backbone Biosynthesis and Polyester Production

Acetoacetyl-CoA plays a critical role as a precursor in the mevalonate pathway, essential for terpenoid backbone biosynthesis. It's also a precursor for poly-β-hydroxybutyrate, a polyester produced by microorganisms. The synthesis of this compound is usually catalyzed by this compound thiolase via the Claisen condensation reaction. A study on a soil-isolated Streptomyces strain revealed an unusual this compound synthesizing enzyme, which could potentially increase the concentration of this compound in cells, leading to enhanced production of useful terpenoids and poly-β-hydroxybutyrate (Okamura et al., 2010).

Acetogenesis and CO2 Fixation

Acetogens utilize the acetyl‐CoA Wood‐Ljungdahl pathway, where this compound plays a role in CO2 fixation, an essential process in the global carbon cycle. This pathway is considered fundamental to the metabolic potentials of diverse prokaryotes and possibly to the early evolution of life on earth (Drake, Gößner, & Daniel, 2008).

Enzyme Characterization

Research has focused on the purification and characterization of this compound synthetase from various organisms, including Zoogloea ramigera and rat liver. These studies highlight the enzyme's specific activity and requirements, offering insights into its broader biochemical applications (Fukui, Ito, & Tomita, 1982; Masaki et al., 1984).

Stress Adaptation in Plants

In plants, this compound thiolase plays a regulatory role in isoprenoid biosynthesis and is involved in abiotic stress adaptation. This was demonstrated in alfalfa, where the expression of this compound thiolase increased under cold and salinity stress, suggesting its critical function in the plant's response to environmental stressors (Soto et al., 2011).

Biochemical and Molecular Insights

Studies also provide molecular and biochemical insights into enzymes like 3-ketoacyl-CoA thiolase, which catalyzes the conversion of 3-ketoacyl-CoA into acyl-CoA, with this compound being a key substrate. Such research contributes to our understanding of the beta-oxidation pathway and the enzyme's role in metabolic processes (Mathieu et al., 1997).

Mechanism of Action

Target of Action

Acetoacetyl-CoA, also known as Acetoacetyl coenzyme A, interacts with several targets in the body. Its primary targets include enzymes such as Hydroxyacyl-coenzyme A dehydrogenase , Acetyl-CoA acetyltransferase , and Short-chain specific acyl-CoA dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the breakdown of fatty acids and the synthesis of cholesterol.

Mode of Action

This compound interacts with its targets to facilitate various biochemical reactions. For instance, it is acted upon by HMG-CoA synthase to form HMG-CoA , a critical intermediate in the mevalonate pathway . This pathway is essential for the biosynthesis of cholesterol, a vital component of cell membranes.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor of HMG-CoA in the mevalonate pathway , which is essential for cholesterol biosynthesis . It also plays a similar role in the ketone bodies synthesis (ketogenesis) pathway of the liver . In the ketone bodies digestion pathway, it is no longer associated with having HMG-CoA as a product or as a reactant .

Pharmacokinetics

It is known that this compound is a small molecule and is likely to be distributed throughout the body’s tissues .

Result of Action

The action of this compound results in the production of various biomolecules. For instance, it is involved in the synthesis of cholesterol and ketone bodies . It also reacts with NADPH-dependent acetoacetyl-coenzyme A reductase , also known as PhaB, in a pathway that produces polyester polyhydroxyalkanoate (PHA) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites, such as acetyl-CoA, can affect its function . Additionally, the activity of this compound can be influenced by the physiological state of the organism, such as nutrient availability and metabolic demand .

Future Directions

A growing body of evidence supports the beneficial effects of the ketone bodies, acetoacetate and β-hydroxybutyrate (BHB), on diverse physiological processes and diseases . Hence, KBs have been suggested as therapeutic tools for neurodegenerative diseases . Future research may focus on the potential use of acetoacetyl-CoA in the treatment of these diseases.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDKHTZOUZBOS-CITAKDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931292
Record name S-Acetoacetylcoenzyme A
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Molecular Weight

851.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetoacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1420-36-6
Record name Acetoacetyl-CoA
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Record name Acetoacetyl coa
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoacetyl-CoA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03059
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Record name S-Acetoacetylcoenzyme A
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Record name S-acetoacetylcoenzyme A
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Record name Acetoacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does acetoacetyl-CoA interact with Hydroxymethylglutaryl-CoA synthase (HMG-CoA synthase) and what are the downstream effects?

A1: this compound acts as a substrate for HMG-CoA synthase, binding to the enzyme's active site. [] This interaction initiates the condensation reaction with acetyl-CoA, ultimately leading to the formation of HMG-CoA, a precursor for cholesterol and isoprenoid biosynthesis. [] Interestingly, this compound also exhibits substrate inhibition of HMG-CoA synthase at higher concentrations, competing with acetyl-CoA. [] This suggests a regulatory role for this compound in cholesterol synthesis. [] Studies in avian enzymes propose that histidine 264 (H264) in HMG-CoA synthase interacts with the carbonyl oxygen of the this compound thioester, potentially anchoring the substrate for catalysis. []

Q2: What role does this compound play in regulating fatty acid oxidation?

A2: this compound can act as a feedback inhibitor of enoyl-CoA hydratase (crotonase), a key enzyme in the fatty acid β-oxidation pathway. [] This inhibition is attributed to the enolate form of this compound, which competes with crotonyl-CoA for the enzyme's active site. [] This interaction highlights a regulatory mechanism where increased this compound levels can downregulate fatty acid oxidation. []

Q3: Can this compound be utilized by pathways other than those involving CoA-transferases?

A3: Research on Desulfococcus biacutus suggests that this compound can be formed from acetone without involving CoA-transferases or CoA ligases. [] This process is proposed to occur via a carboxylation reaction followed by activation to this compound, without a free intermediate. []

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly stated in the provided research, this compound's molecular formula is C25H40N7O18P3S, and its molecular weight is 851.6 g/mol.

Q5: How can spectroscopic techniques be used to study this compound?

A5: Resonance Raman (RR) spectroscopy has been instrumental in understanding the interaction of this compound with enzymes like medium-chain acyl-CoA dehydrogenase (MCAD). [, ] By analyzing the RR spectra, researchers have confirmed the formation of charge-transfer complexes between the enzyme's flavin cofactor and this compound, providing insights into the substrate activation mechanism. [, ] 13C-NMR spectroscopy has also been utilized to study the changes in the electronic environment of this compound's carbon atoms upon binding to MCAD. [] These studies indicate that this compound adopts an enolate form when bound to the enzyme, suggesting a mechanism for substrate activation. []

Q6: What are the key enzymes that utilize this compound as a substrate?

A6: Several enzymes utilize this compound, playing critical roles in various metabolic pathways. Some examples include:

    Q7: How does the kinetic mechanism of this compound thiolase contribute to its regulatory role?

    A7: this compound thiolase exhibits a ping-pong kinetic mechanism, involving the formation of a covalent acetyl-enzyme intermediate. [, ] This mechanism, along with the enzyme's susceptibility to inhibition by CoA and this compound, suggests intricate regulation. [, ] In the direction of this compound synthesis, CoA acts as a substrate inhibitor, competing with this compound. [] Conversely, in the direction of this compound cleavage, this compound can exhibit substrate inhibition, particularly in the absence of CoA. [] These regulatory features highlight the enzyme's role in maintaining cellular CoA and acetyl-CoA balance.

    Q8: How does potassium ion concentration affect the activity of mitochondrial this compound thiolase (T2)?

    A8: T2 displays a unique activation by potassium ions (K+). [] Kinetic studies have shown that increasing K+ concentration enhances T2's catalytic efficiency in degrading both this compound and 2-methylthis compound. [] Structural analyses of human T2 reveal that K+ binds near the CoA binding site and the catalytic site, leading to the stabilization of crucial loops involved in substrate binding and catalysis. [] This interaction underscores the importance of potassium ions for optimal T2 activity.

    Q9: How does this compound affect insulin secretion in pancreatic beta cells?

    A9: this compound plays a significant role in glucose-stimulated insulin secretion (GSIS). [] In pancreatic beta cells, this compound is synthesized from glucose and leucine in the mitochondria. [] It is then transferred to the cytosol, where it is converted to other short-chain acyl-CoAs, contributing to GSIS. [] Knockdown studies targeting this compound synthetase, a key enzyme in the cytosolic formation of this compound, resulted in partial inhibition of GSIS. [] This finding suggests that the cytosolic pool of this compound is crucial for optimal insulin secretion. []

    Q10: What is the role of this compound in proinflammatory macrophage activation?

    A10: Research indicates that this compound, derived from fatty acid synthase (FASN) activity, is essential for lipopolysaccharide-induced TLR4-mediated macrophage activation. [] Interestingly, the role of this compound in this context appears to be independent of its function in palmitate synthesis. [] Instead, this compound promotes cholesterol production, which is essential for TLR4 recruitment to lipid rafts and subsequent signal transduction. [] This study highlights a previously unrecognized link between FASN, cholesterol synthesis, and TLR4 signaling in macrophages during inflammation. []

    Q11: How is this compound typically measured in biological samples?

    A11: this compound levels can be measured using various techniques, including:

      Q12: What are some of the key historical milestones in the research of this compound?

      A12: Early research on this compound focused on its role in ketone body metabolism and fatty acid oxidation. [, , ] The discovery of this compound thiolase and its ping-pong kinetic mechanism was a major milestone in understanding the regulation of these pathways. [, ] Later, the involvement of this compound in cholesterol and isoprenoid biosynthesis through the mevalonate pathway broadened its metabolic significance. [, , ] More recently, research has uncovered the role of this compound in diverse cellular processes, such as GSIS in pancreatic beta cells [] and proinflammatory macrophage activation. []

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